molecular formula C9H11NO B6261432 3-(5-methylpyridin-3-yl)propanal CAS No. 1545263-58-8

3-(5-methylpyridin-3-yl)propanal

Cat. No.: B6261432
CAS No.: 1545263-58-8
M. Wt: 149.2
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Description

3-(5-methylpyridin-3-yl)propanal is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, featuring a propanal group attached to the 3-position of a 5-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylpyridin-3-yl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylnicotinic acid.

    Bromination: The 5-methylnicotinic acid is brominated using N-bromosuccinimide in carbon tetrachloride to yield 3-(bromomethyl)-5-methylpyridine.

    Reduction: The brominated product is then reduced using sodium borohydride in methanol to obtain 3-(5-methylpyridin-3-yl)methanol.

    Oxidation: Finally, the alcohol is oxidized using pyridinium chlorochromate to yield this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylpyridin-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.

    Reduction: Sodium borohydride in methanol is used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(5-methylpyridin-3-yl)propanoic acid.

    Reduction: 3-(5-methylpyridin-3-yl)propanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(5-methylpyridin-3-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylpyridin-3-yl)propanal involves its interaction with specific molecular targets. It can act as an aldehyde, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-5-methylpyridine
  • 3-(5-methylpyridin-3-yl)methanol
  • 3-(5-methylpyridin-3-yl)propanoic acid

Uniqueness

3-(5-methylpyridin-3-yl)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

1545263-58-8

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

50

Origin of Product

United States

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